molecular formula C19H29O6P B590751 2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid CAS No. 128948-01-6

2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid

Cat. No.: B590751
CAS No.: 128948-01-6
M. Wt: 384.409
InChI Key: BGHVPSAAFKIBID-ICCFGIFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid typically involves multiple steps, including esterification, phosphorylation, and acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction conditions and purification techniques is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus or acetic acid moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology: In biological research, [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid may be used to study enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: In industrial applications, it may be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

  • **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid
  • **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]propionic acid
  • **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]butyric acid

Uniqueness: The uniqueness of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

128948-01-6

Molecular Formula

C19H29O6P

Molecular Weight

384.409

IUPAC Name

2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26?/m1/s1

InChI Key

BGHVPSAAFKIBID-ICCFGIFFSA-N

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O

Synonyms

{(S)-[(R)-2-METHYL-1-PROPIONYLOXYPROPOXY](4-PHENYLBUTYL)PHOSPHINOYL}ACETIC ACID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.